N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide
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Overview
Description
N-benzyl-N’-(3,4-dimethoxybenzyl)sulfamide is a chemical compound with the molecular formula C16H20N2O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of benzyl and dimethoxybenzyl groups attached to a sulfamide moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(3,4-dimethoxybenzyl)sulfamide typically involves the reaction of benzylamine with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired sulfamide compound.
Industrial Production Methods
In an industrial setting, the production of N-benzyl-N’-(3,4-dimethoxybenzyl)sulfamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(3,4-dimethoxybenzyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamide group to amines.
Substitution: The benzyl and dimethoxybenzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-benzyl-N’-(3,4-dimethoxybenzyl)sulfamide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(3,4-dimethoxybenzyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-(3,4-dimethoxyphenyl)sulfamide
- N-methyl-N’-(3,4-dimethoxybenzyl)sulfamide
- N-benzyl-N’-(3,4-dimethoxybenzyl)carbamate
Uniqueness
N-benzyl-N’-(3,4-dimethoxybenzyl)sulfamide is unique due to the presence of both benzyl and dimethoxybenzyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new chemical entities and therapeutic agents.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methylsulfamoyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-21-15-9-8-14(10-16(15)22-2)12-18-23(19,20)17-11-13-6-4-3-5-7-13/h3-10,17-18H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJTUYADZMGYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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